molecular formula C22H22N2O3 B2497817 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide CAS No. 898416-12-1

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

Cat. No. B2497817
CAS RN: 898416-12-1
M. Wt: 362.429
InChI Key: OCRLSGANSUNJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide often involves multi-step reactions that include condensation, cyclization, and functional group transformations. An example of a similar synthesis approach is the creation of derivatives through modifications of the amide bond and alkyl chain, as seen in studies of dopamine receptor ligands (Perrone et al., 2000).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and Density Functional Theory (DFT) calculations, provide insights into the geometry, bond lengths, and angles, as well as the electronic properties such as HOMO-LUMO gaps of compounds. Such studies contribute to understanding the molecular foundation of their reactivity and interaction capabilities (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound class can be showcased through its participation in domino reactions, where the furan unit undergoes transformations acting both as a nucleophile and an electrophile in the presence of catalysts, leading to the formation of complex indole derivatives (Uchuskin et al., 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds under different conditions. Crystallography studies reveal the solid-state structure, showcasing the arrangement of molecules and their interactions within the crystal lattice (Nishtala & Basavoju, 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for the application of these compounds in synthetic chemistry and potential therapeutic uses. The presence of functional groups such as amide, furan, and indole units significantly influences these properties, as demonstrated in the synthesis and biological activity studies of related compounds (Lan et al., 2017).

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

Research by Nishtala & Basavoju (2018) explored a structurally similar compound, focusing on its crystal structure and potential against mycobacterium tuberculosis, bacteria, and cancer proteins. The compound demonstrated good activity against mycobacterium tuberculosis and bacteria, as well as moderate activity against cancer protein, suggesting its relevance in antimicrobial and anticancer applications (Nishtala & Basavoju, 2018).

Antibacterial, Antiurease, and Antioxidant Activities

Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate, which exhibited significant antibacterial, antiurease, and antioxidant activities. This highlights the compound's potential in developing new therapeutic agents with multiple biological activities (Sokmen et al., 2014).

Targeting Epidemal Growth Factor Receptor in Cancer

Research by Lan et al. (2017) on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives indicated potent anticancer activities, particularly against EGFR high-expressed cancer cell lines. This study underscores the compound's potential as an EGFR inhibitor and its role in cancer therapy (Lan et al., 2017).

Pharmacological Activities of Seaweed-Derived Furanyl Compounds

Makkar & Chakraborty (2018) isolated furanyl compounds from red seaweed, demonstrating significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings reveal the potential of furanyl derivatives in diverse pharmacological applications (Makkar & Chakraborty, 2018).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) conducted a study on benzofuran derivatives, discovering potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds showed binding affinity to the colchicine site of tubulin, highlighting their potential in cancer treatment (Romagnoli et al., 2015).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRLSGANSUNJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

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